molecular formula C11H16N2O3S B7868704 4-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide

4-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide

Cat. No.: B7868704
M. Wt: 256.32 g/mol
InChI Key: BIEAYNVJNLCTTK-UHFFFAOYSA-N
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Description

4-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with an amino group, a methoxy group, and a cyclopropylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-methoxybenzenesulfonyl chloride.

    Amination: The sulfonyl chloride is then reacted with cyclopropylmethylamine under basic conditions to form N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide.

    Nitration and Reduction: The intermediate is nitrated to introduce a nitro group at the para position relative to the methoxy group. The nitro group is subsequently reduced to an amino group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

4-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antibacterial agent due to the presence of the sulfonamide group.

    Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting carbonic anhydrase enzymes.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound is used in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 4-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access.

    Antibacterial Activity: The compound can interfere with bacterial folate synthesis, leading to inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with a similar structure but different substituents.

    Sulfadiazine: A sulfonamide used in combination with pyrimethamine for treating toxoplasmosis.

    Sulfanilamide: The simplest sulfonamide, used as a precursor for more complex derivatives.

Uniqueness

4-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide is unique due to the presence of the cyclopropylmethyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to certain enzymes and receptors, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

4-amino-N-(cyclopropylmethyl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-16-10-6-9(12)4-5-11(10)17(14,15)13-7-8-2-3-8/h4-6,8,13H,2-3,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEAYNVJNLCTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)S(=O)(=O)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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